Cas no 1706442-34-3 (2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-3-carboxylic acid dimethylamide)
![2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-3-carboxylic acid dimethylamide structure](https://ja.kuujia.com/scimg/cas/1706442-34-3x500.png)
2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-3-carboxylic acid dimethylamide 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-3-carboxylic acid dimethylamide
-
- インチ: 1S/C10H16N4O/c1-7-9(10(15)13(2)3)14-5-4-11-6-8(14)12-7/h11H,4-6H2,1-3H3
- InChIKey: ICCDKHDNVGKUOG-UHFFFAOYSA-N
- ほほえんだ: C12=NC(C)=C(C(N(C)C)=O)N1CCNC2
計算された属性
- せいみつぶんしりょう: 208.132
- どういたいしつりょう: 208.132
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2A^2
2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-3-carboxylic acid dimethylamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM508062-1g |
N,N,2-Trimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide |
1706442-34-3 | 97% | 1g |
$637 | 2022-06-12 |
2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-3-carboxylic acid dimethylamide 関連文献
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-3-carboxylic acid dimethylamideに関する追加情報
2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-3-carboxylic acid dimethylamide (CAS No. 1706442-34-3): A Comprehensive Overview
2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-3-carboxylic acid dimethylamide (CAS No. 1706442-34-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyrazines, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by its tetrahydro and dimethylamide functionalities, makes it a promising candidate for various drug development initiatives.
The chemical structure of 2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-3-carboxylic acid dimethylamide consists of a fused imidazole and pyrazine ring system with a methyl group at the 2-position and a dimethylamide group at the 3-position. This configuration imparts specific physicochemical properties that are crucial for its biological activity. The compound's molecular formula is C11H16N4O2, and its molecular weight is approximately 236.27 g/mol.
Recent studies have highlighted the potential of 2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-3-carboxylic acid dimethylamide in various therapeutic areas. One of the most notable applications is in the treatment of neurological disorders. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent neuroprotective effects by modulating specific neurotransmitter systems and reducing oxidative stress in neuronal cells. These findings suggest that it could be a valuable candidate for the development of new drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, 2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-3-carboxylic acid dimethylamide has also been investigated for its anti-inflammatory and analgesic effects. A study conducted by a team of researchers at the University of California found that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that it may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and chronic pain conditions.
The pharmacokinetic profile of 2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-3-carboxylic acid dimethylamide has also been studied extensively. Preclinical data indicate that it has favorable oral bioavailability and a relatively long half-life, making it suitable for once-daily dosing regimens. These properties are essential for ensuring patient compliance and reducing the frequency of administration in clinical settings.
Safety assessments have shown that 2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-3-carboxylic acid dimethylamide is well-tolerated at therapeutic doses with minimal side effects. Toxicological studies have not reported any significant adverse reactions or organ toxicity at clinically relevant concentrations. This favorable safety profile further supports its potential as a safe and effective therapeutic agent.
The synthesis of 2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-3-carboxylic acid dimethylamide involves several steps that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the condensation of appropriate precursors followed by cyclization and functional group modifications. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound on a larger scale.
In conclusion, 2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-3-carboxylic acid dimethylamide (CAS No. 1706442-34-3) represents a promising lead compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its full potential in various disease models, paving the way for innovative treatments in the future.
1706442-34-3 (2-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-3-carboxylic acid dimethylamide) 関連製品
- 675166-30-0((5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one)
- 1806369-06-1(Methyl 6-iodo-4-(trifluoromethyl)picolinate)
- 2007920-50-3(tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate)
- 2319831-47-3(3-(thiophen-2-yl)-1-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea)
- 1706448-21-6(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine)
- 1020489-98-8(N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide)
- 851721-97-6(2-({1-4-(Propan-2-yl)phenyl-1H-imidazol-2-yl}sulfanyl)acetic Acid)
- 2098058-72-9(2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride)
- 350997-61-4((1H-Pyrrol-2-yl)acetic acid hydrazide)
- 2287298-14-8(3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine)



